MAO-B Inhibition: Quantified Activity of 2-Phenylquinolin-6-ol vs. Clinical Standard
2-Phenylquinolin-6-ol demonstrates moderate inhibitory activity against human monoamine oxidase B (MAO-B), a key target in neurodegeneration and depression research. In a direct comparison with the clinical MAO-B inhibitor Selegiline (Deprenyl), the target compound shows a significantly higher IC50, placing it in a distinct potency category suitable for applications where strong inhibition is not required, such as selective modulation or as a chemical probe [1].
| Evidence Dimension | Inhibition of recombinant human MAO-B enzyme activity |
|---|---|
| Target Compound Data | IC50 = 5500 nM (5.5 µM) |
| Comparator Or Baseline | Selegiline (Deprenyl): IC50 = 51 nM |
| Quantified Difference | ~108-fold less potent than Selegiline |
| Conditions | Recombinant human MAO-B expressed in baculovirus-infected BTI insect cells; activity assessed by reduction in formation of 4-quinolinol using kynuramine as substrate |
Why This Matters
This data allows researchers to select 2-phenylquinolin-6-ol as a moderate-affinity MAO-B ligand for applications where high potency is undesirable, distinguishing it from more potent, potentially non-specific, clinical inhibitors.
- [1] BindingDB. BDBM50538764 (CHEMBL4645356). Affinity Data: IC50 = 5.50E+3 nM. Inhibition of recombinant human MAO-B. View Source
